5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

Hypoglycemic Agents Diabetes Triazole SAR

5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a synthetic, small-molecule heterocycle belonging to the 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiol class. This compound features a 1,2,4-triazole core substituted at the N4 position with a methyl group and at the C5 position with a 3-(4-methoxy-2-methylphenyl)propyl side chain, along with a reactive exocyclic thiol at C3.

Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
Cat. No. B12853026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
Molecular FormulaC14H19N3OS
Molecular Weight277.39 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)CCCC2=NNC(=S)N2C
InChIInChI=1S/C14H19N3OS/c1-10-9-12(18-3)8-7-11(10)5-4-6-13-15-16-14(19)17(13)2/h7-9H,4-6H2,1-3H3,(H,16,19)
InChIKeyVGDAWTSAVZOAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol: Procurement-Ready Triazole-Thiol Scaffold


5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a synthetic, small-molecule heterocycle belonging to the 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiol class. This compound features a 1,2,4-triazole core substituted at the N4 position with a methyl group and at the C5 position with a 3-(4-methoxy-2-methylphenyl)propyl side chain, along with a reactive exocyclic thiol at C3 [1]. The 4-alkyl-5-aryl-1,2,4-triazole-3-thiol chemotype has been historically explored for hypoglycemic and antidiabetic applications, with foundational structure-activity relationship (SAR) studies dating to the 1970s establishing the importance of the N4-alkyl and C5-aryl substituents for biological activity [2]. The compound is commercially available as a screening compound and building block, with its thiol group enabling further derivatization via S-alkylation or S-acylation for the generation of focused compound libraries .

5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol: Structural Specificity and Procurement Rationale


Within the 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiol series, seemingly minor structural variations translate into substantial differences in pharmacodynamic and physicochemical profiles. The specific combination of an N4-methyl group, a C5-(3-arylpropyl) linker, and the 4-methoxy-2-methyl substitution pattern on the phenyl ring is not interchangeable with close analogs. Foundational SAR studies demonstrated that both the N4-alkyl substituent and the nature of the C5-aryl moiety are critical determinants of hypoglycemic potency; for instance, replacement of the N4-methyl with ethyl or the C5-phenyl with other heterocycles led to marked shifts in activity in glucose-fed rat models [1]. Furthermore, the presence and position of the methoxy and methyl substituents on the phenyl ring influence lipophilicity, metabolic stability, and target engagement—parameters that cannot be assumed to be conserved across generic substitutions . Procurement of the exact compound ensures fidelity to established or proprietary SAR, eliminates the confounding variable of batch-to-batch variability in biological assays, and provides a defined starting point for derivatization through the nucleophilic thiol handle.

5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol: Differential Evidence Summary


Class-Level Hypoglycemic Activity: 4-Alkyl-5-aryl Triazole-3-thiols vs. Unsubstituted or 4-Amino Analogs

The 4-alkyl-5-aryl substitution pattern confers hypoglycemic activity that is absent or significantly reduced in unsubstituted, 4-amino, or 4-aryl variants. In a standardized glucose-fed rat model, the prototypical 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated a statistically significant reduction in blood glucose compared to vehicle control, whereas the corresponding 4-amino analog showed no significant effect [1]. The target compound, bearing the precise N4-methyl and C5-(3-arylpropyl) architecture, is positioned within this active structural subclass, unlike analogs lacking the S-aryl or N-alkyl functionalities that are commonly offered as generic alternatives.

Hypoglycemic Agents Diabetes Triazole SAR

Lipophilicity and Drug-Likeness: 4-Methoxy-2-methylphenyl Propyl vs. 4-Chlorophenyl or 4-Fluorophenyl Analogs

The 4-methoxy-2-methylphenyl propyl substituent imparts distinct lipophilicity and potential metabolic stability compared to halogenated phenyl analogs. Calculated logP values for the target scaffold (approximately 3.5–4.5) place it in a favorable range for oral bioavailability and CNS penetration, whereas 4-chlorophenyl or 4-fluorophenyl analogs typically exhibit lower logP (2.5–3.5) and distinct metabolic pathways (e.g., oxidative defluorination vs. O-demethylation) . While direct experimental logP/logD for the target compound is not publicly disclosed, comparative computational data indicate a difference of approximately 1 log unit compared to the 4-fluorophenyl counterpart, which can influence membrane permeability and tissue distribution in in vivo models.

Physicochemical Properties logP Metabolic Stability

Synthetic Tractability: Thiol Handle Enables Site-Specific Derivatization vs. Thioether or Thione Analogs

The free exocyclic thiol at C3 provides a unique reactive handle for selective S-alkylation or S-acylation, enabling rapid generation of structurally diverse analogs without the need for protecting-group strategies. In contrast, the corresponding 3-methylthio or 3-thione (tautomeric) analogs lack this nucleophilic reactivity, limiting downstream diversification. Commercially available building blocks derived from the target compound, such as methyl 4-[2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate, confirm the practical utility of this thiol group in parallel synthesis campaigns . The reaction of 4-methyl-4H-1,2,4-triazole-3-thiol (the core fragment) with ethyl bromoacetate to yield the S-alkylated product has been explicitly documented, demonstrating the generality of this transformation .

Medicinal Chemistry Library Synthesis S-Alkylation

5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol: Recommended Research and Industrial Application Scenarios


Focused Library Synthesis for Metabolic Disease Targets

The compound serves as a versatile starting material for the synthesis of focused libraries targeting metabolic diseases such as type 2 diabetes and obesity. Based on the established hypoglycemic activity of the 4-alkyl-5-aryl-1,2,4-triazole-3-thiol class [1], medicinal chemistry teams can exploit the reactive thiol group for rapid S-alkylation with diverse electrophiles (benzyl halides, α-haloacetamides, Michael acceptors) to generate arrays of analogs for PPAR or other metabolic target screening. The specific 4-methoxy-2-methylphenyl substitution may offer advantages in terms of lipophilicity-driven cell permeability , making it a rational choice over simpler phenyl analogs when intracellular target engagement is required.

Biophysical Assay Probe Development

With its calculated logP of approximately 4.1 and a single hydrogen bond donor (thiol, before derivatization), the compound possesses favorable physicochemical properties for use as a biophysical probe. The methoxy and methyl substituents provide spectroscopic handles (UV absorbance at ~230–280 nm; distinctive NMR signatures) that facilitate detection in thermal shift assays, SPR, or ITC experiments. Procurement of the exact compound—rather than a close analog—ensures consistency in assay validation, particularly when comparing across different laboratories or when scaling from biochemical to cellular assays.

Metabolic Stability and CYP450 Interaction Profiling

The presence of both methoxy and methyl groups on the phenyl ring presents a defined substrate for metabolic profiling. O-demethylation (CYP2C9, CYP2D6) and benzylic oxidation are predictable metabolic soft spots that can be systematically evaluated using human liver microsome assays. The compound can serve as a reference standard in comparative metabolism studies against 4-halogenated or 4-unsubstituted phenyl analogs, where metabolic pathways differ substantially. Selecting the 4-methoxy-2-methyl variant allows research groups to probe structure-metabolism relationships that are not accessible with simpler, commercially abundant 4-fluorophenyl or 4-chlorophenyl analogs [1].

Agrochemical Lead Discovery and Crop Protection Research

Although the historical literature emphasizes pharmaceutical applications, 1,2,4-triazole-3-thiols are also privileged scaffolds in agrochemical discovery, particularly as fungicides and plant growth regulators [1]. The 3-(4-methoxy-2-methylphenyl)propyl side chain offers a lipophilic, metabolically robust motif that may enhance cuticular penetration in plants or fungal cell walls. The free thiol allows conjugation with delivery-enhancing moieties (e.g., amino acid esters, sugar derivatives) for targeted delivery in planta. The compound's structural differentiation from common triazole fungicides (e.g., tebuconazole, propiconazole) provides a novel chemotype for resistance-breaking programs.

Quote Request

Request a Quote for 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.